molecular formula C19H16FN5 B4474486 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4474486
M. Wt: 333.4 g/mol
InChI Key: OBLKMBNOPALOQW-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Future Directions

The pyrazolo[1,5-a]pyrimidines class of compounds, to which this compound belongs, has been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them promising for future research and applications .

Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins and ultimately influencing cell cycle progression . Additionally, it has been shown to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 or G2 phase, depending on the cellular context . Additionally, the compound can interact with DNA, potentially causing DNA damage and triggering apoptosis . Changes in gene expression are mediated through the modulation of transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments . The effects on cellular function may vary over time, with prolonged exposure potentially leading to adaptive responses or resistance mechanisms in cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s metabolism may also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it can interact with DNA and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, it may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can exert additional effects on cellular function .

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of microwave irradiation at elevated temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific substituents that confer distinct photophysical and biological activities.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-13-10-18(22-11-16-4-2-3-9-21-16)25-19(24-13)17(12-23-25)14-5-7-15(20)8-6-14/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKMBNOPALOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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